Product packaging for 6-Fluorospiro[chromene-2,4'-piperidine](Cat. No.:)

6-Fluorospiro[chromene-2,4'-piperidine]

Cat. No.: B12276629
M. Wt: 219.25 g/mol
InChI Key: HMKDVVZSFVVZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluorospiro[chromene-2,4'-piperidine] (CAS 721958-61-8) is a fluorinated spirocyclic compound that serves as a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug discovery. This compound features a chromene ring system fused via a spiro carbon to a piperidine ring, a structure that confers conformational rigidity and enhanced metabolic stability, which are advantageous properties for interacting with biological targets . The primary research value of this compound and its close analogues lies in their activity as selective agonists for serotonin receptors, specifically the 5-HT2C receptor (5-HT2CR) . Structural modifications of the spiro[chromene-2,4'-piperidine] core, such as the introduction of halogen atoms like fluorine, have been shown to fine-tune potency and selectivity for the 5-HT2CR over related subtypes like 5-HT2A and 5-HT2B receptors . This high subtype selectivity is critical for developing potential therapeutics for neurological disorders such as obesity, depression, anxiety, and schizophrenia, while aiming to minimize off-target effects . Furthermore, this chemotype has been identified as a novel source of Gq protein-biased 5-HT2CR agonists, which activate the Gq signaling pathway without engaging the β-arrestin pathway, a mechanism that may lead to improved efficacy and safety profiles . Beyond serotonin receptor research, the spiro[chromene-2,4'-piperidine] scaffold is also investigated for other applications. Derivatives have been explored as potent and orally bioavailable agonists for G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes mellitus . The compound is also utilized as a key synthetic intermediate in the synthesis of more complex molecules for pharmaceutical development and natural product synthesis . Please note: This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14FNO B12276629 6-Fluorospiro[chromene-2,4'-piperidine]

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14FNO

Molecular Weight

219.25 g/mol

IUPAC Name

6-fluorospiro[chromene-2,4'-piperidine]

InChI

InChI=1S/C13H14FNO/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13/h1-4,9,15H,5-8H2

InChI Key

HMKDVVZSFVVZCO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C=CC3=C(O2)C=CC(=C3)F

Origin of Product

United States

Synthetic Methodologies for 6 Fluorospiro Chromene 2,4 Piperidine and Analogues

Foundational Synthetic Routes for Spiro[chromene-2,4'-piperidine] (B8724282) Core

The synthesis of the spiro[chromene-2,4'-piperidine] core is a sequential process involving condensation, reduction, and elimination reactions.

The initial and crucial step in forming the spirocyclic system is a condensation reaction. nih.gov This involves the reaction of a substituted ortho-hydroxyl acetophenone (B1666503) with a protected piperidin-4-one, typically N-Boc piperidin-4-one. nih.gov The reaction is generally catalyzed by a secondary amine, such as pyrrolidine (B122466), to yield the key spirochromanone intermediate. nih.gov This condensation builds the fundamental framework of the target molecule. nih.gov

ReactantsCatalystYield
ortho-Hydroxyl acetophenones, N-Boc piperidin-4-onePyrrolidine70-83% nih.gov

Following the condensation, the ketone group within the newly formed spirochromanone intermediate is reduced to a hydroxyl group. nih.gov This transformation is commonly achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.govclockss.org The resulting alcohol is a key precursor for the subsequent elimination step that forms the chromene ring. nih.gov

IntermediateReagentProductYield
SpirochromanoneSodium Borohydride (NaBH₄)Spirochroman-4-ol52-75% nih.gov

The formation of the characteristic double bond in the chromene moiety is accomplished through an elimination reaction. nih.gov This step involves the dehydration of the spirochroman-4-ol intermediate. nih.gov The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (TsOH), which facilitates the removal of the hydroxyl group as a water molecule to generate the C3-C4 double bond of the chromene ring. nih.gov An alternative approach involves the mesylation of the alcohol followed by elimination under basic conditions. clockss.org This step is critical as the presence of the 2H-chromene structure has been shown to be important for biological activity in certain contexts. nih.gov

IntermediateCatalyst/ConditionsProductYield
Spirochroman-4-olp-Toluenesulfonic acid (TsOH)Spiro[chromene-2,4'-piperidine]55-78% nih.gov

The chromene double bond can be selectively reduced to yield the corresponding spirochromane derivative. nih.gov This derivatization is achieved through catalytic hydrogenation. nih.govtue.nl The reaction typically employs a palladium on carbon (Pd/C) catalyst in the presence of an acid like hydrochloric acid (HCl). nih.gov This process converts the spiro[chromene-2,4'-piperidine] to a spiro[chromane-2,4'-piperidine], demonstrating a method for modifying the saturation of the heterocyclic core. nih.gov The hydrogenation generally proceeds via a syn-addition mechanism, where both hydrogen atoms add to the same face of the double bond. youtube.comyoutube.com

SubstrateCatalyst/ReagentsProductYield
Spiro[chromene-2,4'-piperidine]Pd/C, HClSpiro[chromane-2,4'-piperidine]64% nih.gov

Fluorination Strategies in Spirochromene Synthesis

The introduction of a fluorine atom onto the spirochromene structure, specifically at the 6-position, is integral to the synthesis of the target compound.

In the synthesis of 6-Fluorospiro[chromene-2,4'-piperidine], the fluorine atom is not typically added to a pre-formed spirocycle. Instead, the strategy involves utilizing a fluorinated building block from the outset. The foundational synthetic route is applied to a starting material that already contains the fluorine atom at the desired position. nih.gov For the synthesis of the 6-fluoro analogue, the starting material would be 5-fluoro-2-hydroxyacetophenone.

The broader field of organic synthesis has developed numerous methods for the regioselective fluorination of aromatic rings, which are relevant for the creation of such starting materials. nih.govresearchgate.netnih.gov These methods often employ electrophilic fluorinating agents. rsc.org Modern techniques, including I(I)/I(III) catalysis, have enabled highly regioselective fluorination of various substrates under mild conditions. nih.govresearchgate.netnih.gov While these specific advanced methods may not be directly cited in the synthesis of this particular spirocycle, they represent the state-of-the-art for creating the necessary fluorinated aromatic precursors. nih.govresearchgate.net

Trifluoromethylation Approaches in Spirocyclic Systems

The introduction of a trifluoromethyl (CF3) group into spirocyclic systems, such as the spiro[chromene-2,4'-piperidine] scaffold, is a critical strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. While direct trifluoromethylation of the 6-fluorospiro[chromene-2,4'-piperidine] core is not extensively documented, several methods for the synthesis of trifluoromethyl-substituted piperidines can be extrapolated.

One established method involves the treatment of a pipecolic acid sodium salt with sulfur tetrafluoride (SF4) in the presence of hydrogen fluoride (B91410) (HF), although this can result in low yields. nih.gov More contemporary approaches utilize δ-lactams as precursors, which can be converted to α-trifluoromethylpiperidines through intermediates like enamines or imines. nih.gov

Another powerful technique is the use of metathesis reactions, employing robust catalysts such as Grubbs' first and second-generation catalysts. nih.gov For instance, a Barbier-type reaction of an imine with allyl bromide and zinc, followed by N-allylation, can produce a dienic amino compound. This intermediate can then undergo a ring-closing metathesis to form the unsaturated trifluoromethyl-substituted piperidine (B6355638). nih.gov Intramolecular Mannich reactions and silyl-aza-Prins reactions have also been successfully employed to create highly functionalized 2-trifluoromethyl-piperidines. nih.gov

A photoredox-mediated dearomative annulation cascade represents a more recent advancement. This method utilizes the C–O bond activation of aromatic carboxylic acids to generate spiro-chromanone products, offering a pathway to trifluoromethyl-substituted spirocycles. researchgate.net

Stereoselective Synthesis of Spiro[chromene-2,4'-piperidine] Derivatives

The chirality of the spiro center in spiro[chromene-2,4'-piperidine] derivatives is crucial for their biological activity. Consequently, the development of stereoselective synthetic methods is of paramount importance.

Kinetic Resolution Techniques

Kinetic resolution is a powerful strategy for obtaining enantioenriched spirocyclic piperidines. A notable example is the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using the chiral base combination of n-BuLi and sparteine. This method achieves high enantiomeric ratios by selectively deprotonating one enantiomer of the racemic starting material. researchgate.net

Further research into the catalytic kinetic resolution of disubstituted piperidines using N-heterocyclic carbenes (NHCs) and chiral hydroxamic acids has shown promise, achieving selectivity factors up to 52. nih.gov These studies have highlighted a significant conformational effect, where the reactivity and selectivity are influenced by whether the α-substituent is in an axial or equatorial position. nih.gov Specifically, piperidines with an exocyclic 4-methylene group and a single α-substituent have proven to be excellent substrates for this type of resolution. nih.gov

Asymmetric Cycloaddition Reactions

Asymmetric cycloaddition reactions offer another efficient route to chiral spiro[chromene-2,4'-piperidine] derivatives. The [4+2] cycloaddition (Diels-Alder reaction) is a particularly valuable tool. For instance, a Cs2CO3-catalyzed [4+2] cycloaddition of enantiopure chiral salicyl N-phosphonyl imines with allenoates has been developed to synthesize highly functionalized 4H-chromenes in good yields and with excellent diastereoselectivity. rsc.orgnih.gov This method provides a direct pathway to the chromene core of the target molecule.

Furthermore, [3+2] cycloaddition reactions have been employed to create spirooxindole pyrrolidine/piperidine fused chromene derivatives. These one-pot, three-component reactions involve a 2H-chromene-3-carbaldehyde, isatin, and a secondary amino acid like L-proline or pipecolinic acid, yielding the desired cycloadducts. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex molecules like 6-fluorospiro[chromene-2,4'-piperidine] from simple starting materials in a single step, which is both time and resource-effective. nih.gov

One-Pot Synthesis Protocols

The synthesis of the spiro[chromene-2,4'-piperidine] core is often achieved through a one-pot condensation reaction. A common protocol involves the reaction of a substituted ortho-hydroxy acetophenone with a protected piperidin-4-one, such as N-Boc-piperidin-4-one. nih.gov This initial condensation is typically followed by a reduction of the resulting ketone and subsequent acid-catalyzed elimination and deprotection to yield the final spiro[chromene-2,4'-piperidine] derivative. nih.gov

For example, the reaction of 2-hydroxyacetophenone (B1195853) with N-Boc-4-piperidone in the presence of a catalyst like pyrrolidine yields the initial spirane intermediate. This is then reduced with sodium borohydride (NaBH4), followed by treatment with an acid such as p-toluenesulfonic acid (TsOH) to facilitate the elimination and formation of the chromene ring, and finally deprotection to give the target compound. nih.gov

Reactant 1Reactant 2CatalystKey StepsProductReference
Substituted ortho-hydroxy acetophenoneN-Boc piperidin-4-onePyrrolidineCondensation, Reduction (NaBH4), Elimination (TsOH), DeprotectionSpiro[chromene-2,4'-piperidine] derivatives nih.gov
IsatinDimedone, Activated methylene (B1212753) reagentSBA-Pr-SO3HThree-component reaction in aqueous mediumSpirocyclic (5,6,7,8-tetrahydro-chromene)-4,3'-oxindoles
Aromatic aldehydeMalononitrile, Dimedone/4-hydroxycoumarin/2-naphtholNano-cellulose/Ti(IV)/Fe3O4Three-component reaction, solvent-freeVarious chromene skeletons nih.gov

Catalyst Optimization in Multicomponent Reactions (e.g., Piperidine, Pyrrolidine)

The choice of catalyst is critical in optimizing the yield and purity of the product in the multicomponent synthesis of spiro[chromene-2,4'-piperidine] and its analogues. Secondary amines such as pyrrolidine and piperidine are commonly used as catalysts for the initial condensation step.

Pyrrolidine has been shown to be an effective catalyst in the condensation of substituted ortho-hydroxy acetophenones with N-Boc piperidin-4-one, leading to the formation of the crucial spirane intermediate in high yields (70-83%). nih.govclockss.org The reaction is typically carried out in ethanol (B145695) at elevated temperatures. nih.gov

Emerging Synthetic Technologies

The development of novel synthetic methods is crucial for advancing chemical synthesis, offering improvements in efficiency, selectivity, and environmental impact. For a molecule like 6-Fluorospiro[chromene-2,4'-piperidine], emerging technologies such as electroreductive cyclization and ultrasound-promoted synthesis hold considerable promise.

Electroreductive cyclization is an electrochemical method that can be used to form cyclic compounds. This technique avoids the use of often harsh or expensive chemical reducing agents by employing electrons directly to initiate the bond-forming cascade. While the direct electroreductive cyclization to form 6-Fluorospiro[chromene-2,4'-piperidine] has not been specifically documented, the synthesis of piperidine derivatives through related electroreductive processes has been successfully demonstrated.

For instance, the electroreductive cyclization of imines with terminal dihaloalkanes has been shown to be an effective method for the synthesis of piperidine and pyrrolidine derivatives. This process typically involves the reduction of an imine at the cathode to generate a radical anion, which then participates in an intramolecular or intermolecular cyclization. The use of flow microreactors in these electrochemical syntheses can enhance efficiency and yield compared to traditional batch reactors. Current time information in Le Flore County, US.thieme-connect.de

Table 2: Electroreductive Synthesis of Piperidine Derivatives (Illustrative Example)

SubstratesReaction TypeConditionsProductYield (Flow vs. Batch)
Imine and Terminal DihaloalkaneElectroreductive CyclizationConstant current, undivided cell, supporting electrolyte (e.g., n-Bu₄NClO₄ in THF)Piperidine derivativeGood yields, often higher in flow reactors Current time information in Le Flore County, US.thieme-connect.de

The adaptation of such a methodology to the synthesis of the spiro[chromene-2,4'-piperidine] core would likely involve a carefully designed precursor that could undergo a similar reductive cyclization process. The challenge would lie in the design of a substrate that incorporates both the chromene precursor and the piperidine ring in a manner that facilitates the desired spirocyclization under electrochemical conditions.

Ultrasound-assisted synthesis utilizes the energy of ultrasonic waves to induce chemical reactions. This method can lead to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate chemical transformations.

The application of ultrasound has been shown to be beneficial in the synthesis of various spiro heterocyclic compounds. For example, ultrasound has been successfully employed to promote the synthesis of spiro[indole-3,5'- nih.govCurrent time information in Le Flore County, US.oxathiolanes] and spirooxindolo/spiroacenaphthen dicyano pyrrolidines. nih.govnih.gov These reactions often proceed faster and with better yields under ultrasonic irradiation compared to conventional methods. nih.govnih.gov Microwave-assisted multicomponent reactions have also emerged as a powerful tool for the synthesis of spiro heterocycles, often leading to accelerated reaction rates and improved yields. rsc.org

Table 3: Ultrasound-Promoted Synthesis of Spiro Compounds (Illustrative Examples)

Reaction TypeReactantsConditionsProductKey Advantages
Spiro[indole-3,5'- nih.govCurrent time information in Le Flore County, US.oxathiolane] SynthesisSpiro[indole-3,2'-oxiranes], ThioacetamideUltrasound, Water, LiBr catalystSubstituted spiro[indole-3,5'- nih.govCurrent time information in Le Flore County, US.oxathiolane]-2(1H)-onesImproved rate and yield compared to microwave and conventional methods nih.gov
Spiro-pyrrolidine/pyrrolizidine SynthesisArylidenemalononitriles, Isatin/Acenaphthenequinone, Amino acidsUltrasonic irradiationDicyano functionalized spiropyrrolidines and spiropyrrolizidinesImproved rates and yields compared to classical conditions nih.gov

For the synthesis of 6-Fluorospiro[chromene-2,4'-piperidine], an ultrasound-promoted approach could potentially be applied to the initial condensation step or the subsequent cyclization. The high-energy environment created by cavitation could facilitate the formation of the spirocyclic core, possibly at lower temperatures and in shorter times than the conventional thermal methods.

Advanced Spectroscopic and Crystallographic Characterization of Spiro Chromene 2,4 Piperidine Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of chiral organic molecules, utilizing chemical shifts, scalar couplings, and nuclear Overhauser effects to define the relative configuration. researcher.life For spirocyclic systems, which often present complex and overlapping signals, a suite of one- and two-dimensional NMR experiments is indispensable. ipb.pt

High-resolution 1H and 13C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the 6-Fluorospiro[chromene-2,4'-piperidine] molecule. While specific spectral data for this exact compound is not detailed in the provided search results, the expected chemical shifts can be inferred from its constituent parts.

The ¹H NMR spectrum would feature distinct regions:

Aromatic Region: Signals for the protons on the fluorinated benzene (B151609) ring.

Vinylic Region: Resonances corresponding to the protons on the double bond of the chromene ring system.

Aliphatic Region: A complex set of signals for the methylene (B1212753) protons of the piperidine (B6355638) ring.

The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the characteristic spiro-carbon, the carbons of the aromatic and vinylic systems, and the aliphatic carbons of the piperidine ring. bioorganica.org.ua The fluorine atom would induce characteristic splitting patterns in the signals of nearby carbon and hydrogen atoms.

Table 1: Expected NMR Chemical Shift Ranges for 6-Fluorospiro[chromene-2,4'-piperidine]

Nucleus Structural Moiety Expected Chemical Shift (ppm)
¹HAromatic (C₆H₃F)6.5 - 7.5
¹HVinylic (=CH)5.5 - 6.5
¹HPiperidine (CH₂)1.5 - 3.5
¹³CAromatic (C₆H₃F)110 - 160 (with C-F coupling)
¹³CVinylic (=CH)100 - 140
¹³CSpiro (C)70 - 90
¹³CPiperidine (CH₂)40 - 60

Note: These are estimated ranges and actual values can vary based on solvent and experimental conditions.

Given the structural complexity, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment. bas.bg

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It would be used to trace the connectivity within the aromatic ring protons and map the sequence of protons around the piperidine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu It is crucial for assigning the carbon signals corresponding to each specific proton in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly powerful for spirocyclic systems, as it can show correlations between protons on the piperidine ring and carbons in the chromene system (and vice-versa) through the spiro-carbon, definitively linking the two ring systems.

The combined application of these techniques allows for the complete and accurate assignment of all ¹H and ¹³C resonances in the molecule. ipb.ptbas.bg

The stereochemistry of flexible and complex molecules can be established using advanced NMR methods. researcher.life For 6-Fluorospiro[chromene-2,4'-piperidine], which has a chiral spiro center, Nuclear Overhauser Effect Spectroscopy (NOESY) is a key technique. A NOESY experiment detects through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. researcher.life

By analyzing the cross-peaks in a NOESY spectrum, the relative orientation of the piperidine and chromene rings can be determined. For instance, correlations between specific protons on one ring and protons on the other would provide direct evidence of their spatial arrangement, helping to elucidate the preferred conformation of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of a synthesized compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition with a high degree of confidence. For 6-Fluorospiro[chromene-2,4'-piperidine], HRMS would be used to confirm its molecular formula as C₁₃H₁₄FNO. moldb.com The experimentally measured mass would be compared to the theoretically calculated exact mass, with a match within a very small tolerance (typically <5 ppm) validating the molecular formula. doi.org

Table 2: Molecular Formula and Mass Data for 6-Fluorospiro[chromene-2,4'-piperidine]

Parameter Value Reference
Molecular FormulaC₁₃H₁₄FNO moldb.com
Molecular Weight219.25 g/mol moldb.com
Calculated Exact Mass219.10594

X-ray Crystallography

Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and conformational details.

While the crystal structure for 6-Fluorospiro[chromene-2,4'-piperidine] itself is not available in the searched literature, analysis of a closely related derivative, 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile , provides insight into the likely conformation of the core spirocyclic framework. nih.gov In this related structure, the piperidine ring was found to adopt a stable chair conformation, while the pyran ring of the chromene system adopted a screw-boat conformation. nih.gov The two ring systems are oriented at a significant angle to one another due to the spiro linkage. nih.gov This type of detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Table 3: Representative Crystallographic Data for a Spiro[chromene-2,4'-piperidine] (B8724282) Derivative

Parameter 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.1666 (9)
b (Å) 10.0472 (6)
c (Å) 12.4360 (8)
β (°) 113.931 (2)
V (ų) 1732.11 (18)
Z 4

Data obtained for a related derivative and serves as a model for the core structure. nih.gov

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

While specific crystallographic data for 6-Fluorospiro[chromene-2,4'-piperidine] is not publicly available, analysis of closely related derivatives provides significant insight into the conformational properties of this structural class. A study on 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile reveals key structural features of the spiro[chromene-2,4'-piperidine] core. nih.gov

The analysis confirms the intricate spirocyclic architecture where the piperidine and chromene ring systems are joined by a common carbon atom. In the solid state, the piperidine ring typically adopts a stable chair conformation. nih.gov In the case of the 1'-benzyl derivative, the puckering parameters were determined to be Q = 0.5660 (14) Å, θ = 173.13 (13)°, and φ = 181.5 (12)°, confirming a conformation close to an ideal chair (¹C₄). nih.gov

The dihydropyran ring of the chromene moiety was found to exist in a screw-boat conformation. nih.gov The puckering parameters for this ring were Q = 0.3407 (12) Å, θ = 116.2 (2)°, and φ = 213.0 (2)°. nih.gov The determination of the absolute configuration and the precise conformation of these rings is essential for molecular modeling and docking studies, which aim to predict the binding affinity of these compounds to biological targets. nih.gov

Table 1: Crystallographic Data for 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile nih.gov

ParameterValue
Chemical FormulaC₂₁H₂₀N₂O
Formula Weight316.39
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)15.1666 (9)
b (Å)10.0472 (6)
c (Å)12.4360 (8)
β (°)113.931 (2)
Volume (ų)1732.11 (18)
Z4
Temperature (K)298
RadiationMo Kα
Reflections Collected24973
Independent Reflections6238
R(int)0.033
Final R indices [I > 2σ(I)]R1 = 0.049, wR2 = 0.152

Crystalline Packing and Intermolecular Interactions

In the crystal structure of 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile, conventional hydrogen bonds are absent. Instead, the crystal packing is dominated by weaker C–H···π and π–π stacking interactions. nih.gov A notable C–H···π interaction occurs between a hydrogen atom of the chromene ring and the centroid of the benzyl (B1604629) ring, leading to the formation of chains along the crystallographic b-axis. nih.gov

Furthermore, π–π stacking is observed between the benzene rings of adjacent chromene moieties. These interactions result in π-stacked sheets running parallel to the researchgate.net direction. nih.gov The centroid-centroid distance for this interaction is 3.8098 (8) Å, with an interplanar spacing of approximately 3.51 Å, indicative of significant aromatic stacking. nih.gov

For 6-Fluorospiro[chromene-2,4'-piperidine], in addition to the interactions observed in its analogue, the presence of the fluorine atom would introduce the possibility of C–H···F interactions. ed.ac.uk These are considered weak hydrogen bonds and can play a significant role in crystal packing. ed.ac.uk The interplay between enthalpic and entropic contributions of these weak interactions is crucial for the minimization of free energy and the resulting stable crystal structure. ed.ac.uk The study of these subtle forces is critical for crystal engineering and understanding polymorphism. researchgate.net

Table 2: Intermolecular Interaction Geometry in 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile nih.gov

Interaction TypeDescriptionDistance (Å)Angle (°)
C–H···πC3–H3···Cg1 (Benzene ring of benzyl group)2.95146
π–π stackingCg2···Cg2 (Benzene ring of chromene)3.8098 (8) (centroid-centroid)-

Computational Chemistry and Molecular Modeling of 6 Fluorospiro Chromene 2,4 Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of the molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For 6-Fluorospiro[chromene-2,4'-piperidine], DFT calculations, often using functionals like B3LYP with a basis set such as cc-pVQZ, can elucidate its electronic structure and reactivity. mdpi.com These studies focus on how the electron density is distributed across the molecule, which is fundamental to its chemical behavior.

The introduction of a fluorine atom at the 6-position of the chromene ring significantly influences the electronic landscape. As a highly electronegative atom, fluorine acts as an electron-withdrawing group, which can modulate the reactivity of the entire scaffold. DFT studies on related heterocyclic systems have shown that such substitutions can impact heats of formation and bond dissociation energies. nih.gov For this compound, DFT helps in analyzing reactivity descriptors, which can predict how the molecule will interact with other chemical species, including biological macromolecules. mdpi.comrsc.org The theory can also be used to determine the regio- and stereoselectivity of reactions involving the spiro-chromene core. rsc.org

A key application of DFT is the prediction of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Frontier Molecular Orbital Energies (Illustrative)

Molecular Orbital Energy (eV) Significance
HOMO -6.15 Electron-donating capacity
LUMO -0.98 Electron-accepting capacity
Energy Gap (ΔE) 5.17 Chemical reactivity, kinetic stability

Note: The values presented are illustrative and based on typical DFT calculations for similar chromene structures. rsc.org

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict how a ligand, such as 6-Fluorospiro[chromene-2,4'-piperidine], binds to a macromolecular target, typically a protein receptor. These studies are foundational in drug discovery for identifying potential therapeutic candidates.

Molecular docking studies on the parent scaffold, spiro[chromene-2,4'-piperidine] (B8724282), have been performed to understand its interaction with targets like the 5-HT2C receptor. nih.gov These simulations predict the preferred orientation of the ligand within the receptor's binding pocket, aiming to achieve the most stable complex. The analysis revealed that the spiro[chromene-2,4'-piperidine] scaffold occupies the orthosteric pocket of the 5-HT2C receptor. nih.gov The rigid chromene portion and the flexible piperidine (B6355638) ring adopt specific conformations to maximize favorable interactions with the receptor's amino acid residues. nih.gov The presence and position of substituents, such as the fluorine atom in 6-Fluorospiro[chromene-2,4'-piperidine], are critical for optimizing this binding and enhancing potency and selectivity. nih.gov

Through docking simulations, specific amino acid residues that form key interactions with the ligand can be identified. For the spiro[chromene-2,4'-piperidine] core at the 5-HT2C receptor, several crucial residues have been pinpointed. nih.gov These interactions are vital for the stabilization of the ligand-receptor complex.

Table 2: Key Amino Acid Residues in the 5-HT2C Receptor Binding Pocket for the Spiro[chromene-2,4'-piperidine] Scaffold

Amino Acid Residue Interaction Type Reference
Aspartic Acid (ASP134) Salt Bridge nih.gov
Phenylalanine (PHE327) π-π Stacking nih.gov
Phenylalanine (PHE328) π-π Stacking nih.gov
Isoleucine (ILE131) General contact nih.gov
Valine (VAL135) General contact nih.gov
Serine (SER138) General contact nih.gov
Tryptophan (TRP324) General contact nih.gov

This table is based on docking studies of the parent spiro[chromene-2,4'-piperidine] compound. nih.gov

Molecular simulations provide a dynamic view of the specific non-covalent interactions that anchor the ligand in the binding site. For the spiro[chromene-2,4'-piperidine] scaffold, these simulations have highlighted several critical interactions:

Salt Bridges: A strong salt bridge is consistently observed between the protonated nitrogen atom of the piperidine ring and the negatively charged carboxylate group of Aspartic Acid 134 (ASP134). This electrostatic interaction is a primary anchoring point for the ligand. nih.gov

π-π Stacking: The aromatic chromene portion of the molecule engages in edge-to-face π-π stacking interactions with the phenyl rings of two phenylalanine residues, PHE327 and PHE328. nih.govnih.gov This type of interaction is crucial for the proper positioning of the rigid chromene scaffold within the binding pocket. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in deciphering the link between the chemical structure of a molecule and its biological activity. For derivatives of the spiro[chromene-2,4'-piperidine] scaffold, these models are crucial for optimizing potency and selectivity.

Predictive models for the biological activity of 6-Fluorospiro[chromene-2,4'-piperidine] and its analogs often focus on their interaction with specific biological targets. For instance, derivatives of this scaffold have been investigated as 5-HT₂C receptor agonists. nih.govnih.gov SAR studies on a series of spiro[chromene-2,4'-piperidine] derivatives have revealed key structural features that govern their activity. nih.govnih.gov

A study on spiro[chromene-2,4'-piperidine]s as 5-HT₂C receptor agonists highlighted that small halogen substitutions at the 7-position of the chromene ring, such as chloro or fluoro, can enhance potency and selectivity. nih.gov While this study focused on the 7-position, it underscores the sensitivity of the chromene ring to halogen substitution. The position of the fluorine atom is critical, as it can influence the electronic environment of the entire scaffold.

In a broader context, SAR studies on related spiro[chromanone-2,4'-piperidine]-4-one derivatives have demonstrated that various substitutions on the piperidine nitrogen and the chromanone ring significantly impact their antibacterial activity. nih.gov This suggests that predictive models for the biological activity of 6-Fluorospiro[chromene-2,4'-piperidine] would need to consider the electronic and steric effects of the fluorine atom on the chromene ring, as well as modifications to the piperidine moiety.

The development of robust QSAR models for this class of compounds would involve the correlation of physicochemical descriptors (such as lipophilicity, electronic parameters, and steric factors) with biological activity. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding further synthetic efforts.

Table 1: Structure-Activity Relationship of Spiro[chromene-2,4'-piperidine] Derivatives as 5-HT₂C Receptor Agonists

Compound Substitution on Chromene Ring EC₅₀ (nM) Eₘₐₓ (%)
4 Unsubstituted 147.1 89.43
8 7-Chloro 121.5 71.09

| 9 | 7-Fluoro | - | - |

Data extracted from a study on 5-HT₂C receptor agonists. nih.gov Note: Specific data for the 6-fluoro isomer was not provided in this study, but the data for the 7-chloro analog illustrates the impact of halogenation.

The three-dimensional arrangement of a molecule (its conformation) and the spatial distribution of its key interaction features (its pharmacophore) are critical determinants of its biological activity. For 6-Fluorospiro[chromene-2,4'-piperidine], computational methods are employed to understand these aspects.

Conformational analysis of the piperidine ring in similar spiro-heterocyclic systems reveals a preference for a chair conformation. nih.gov In the case of 1'-Benzylspiro[chromene-2,4'-piperidine]-4-carbonitrile, the piperidine ring adopts a chair conformation, while the pyran ring of the chromene system is in a screw-boat conformation. nih.gov It is highly probable that the piperidine ring in 6-Fluorospiro[chromene-2,4'-piperidine] also predominantly exists in a chair conformation, which is the most stable arrangement for a six-membered saturated ring.

Pharmacophore mapping identifies the essential features of a molecule required for binding to a specific biological target. For spiro[chromene-2,4'-piperidine] derivatives acting as 5-HT₂C receptor agonists, a common pharmacophore model includes a charged piperidine nitrogen that forms a salt bridge interaction with an aspartate residue (ASP134) in the receptor. nih.gov The rigid chromene scaffold engages in aromatic π-π stacking interactions with phenylalanine residues (PHE327 and PHE328). nih.gov The 6-fluoro substituent would modulate the electronic properties of the chromene ring, potentially influencing these π-π stacking interactions.

Elucidation of Fluorine's Influence on Molecular Interactions

The introduction of a fluorine atom into an organic molecule can have profound effects on its physical, chemical, and biological properties. In the context of 6-Fluorospiro[chromene-2,4'-piperidine], the fluorine atom at the 6-position of the chromene ring significantly influences its molecular interactions.

The fluorine atom, being the most electronegative element, creates a strong dipole in the C-F bond. This dipole can participate in various non-covalent interactions. The C-F bond can act as a hydrogen bond acceptor, although it is a weak one. More significantly, the fluorine atom can engage in dipolar interactions with other polar groups in a biological target.

Furthermore, the introduction of a fluorine atom can alter the quadrupole moment of the aromatic ring to which it is attached. Aromatic systems possess a quadrupole moment due to the distribution of π-electrons. The electron-withdrawing nature of the fluorine atom in 6-Fluorospiro[chromene-2,4'-piperidine] will influence this quadrupole moment, which can affect interactions with other aromatic rings or charged species in a receptor binding pocket.

The fluorine atom at the 6-position of the chromene ring in 6-Fluorospiro[chromene-2,4'-piperidine] exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The net result is a significant perturbation of the electron density distribution within the aromatic system.

This modulation of electron density can have several consequences:

It can alter the reactivity of the aromatic ring towards electrophilic or nucleophilic attack.

It can influence the pKa of nearby acidic or basic groups.

It can affect the strength of π-π stacking interactions with aromatic residues in a protein binding site. The electron-poor nature of the fluorinated aromatic ring can lead to favorable interactions with electron-rich aromatic systems.

The presence of a fluorine atom can indirectly influence hydrogen bonding networks within a molecule and between the molecule and its biological target. nih.govresearchgate.net While the C-F bond itself is a weak hydrogen bond acceptor, the strong electron-withdrawing nature of fluorine can increase the acidity of nearby C-H protons, making them more effective hydrogen bond donors. nih.govresearchgate.net

In 6-Fluorospiro[chromene-2,4'-piperidine], the fluorine at the 6-position could potentially enhance the acidity of the C-H protons on the chromene ring, although this effect is likely to be modest. More importantly, the fluorine atom can influence the hydrogen bonding capability of the piperidine nitrogen. By withdrawing electron density from the entire scaffold, the fluorine atom can subtly modulate the basicity of the piperidine nitrogen, which is a key interaction point for many biological targets. nih.gov Studies on monofluoroanilines have shown that a fluorine substituent can decrease the strength of N-H···N hydrogen bonds. nih.govresearchgate.net While the piperidine nitrogen in 6-Fluorospiro[chromene-2,4'-piperidine] is not directly attached to the fluorinated ring, the electronic effects can be transmitted through the spirocyclic system.

Table 2: Compound Names Mentioned in the Article

Compound Name
6-Fluorospiro[chromene-2,4'-piperidine]
Spiro[chromene-2,4'-piperidine]
7-Chlorospiro[chromene-2,4'-piperidine]
7-Fluorospiro[chromene-2,4'-piperidine]
Spiro[chromanone-2,4'-piperidine]-4-one
1'-Benzylspiro[chromene-2,4'-piperidine]-4-carbonitrile

Role in Allosteric and Orthosteric Binding Site Recognition

Computational chemistry and molecular modeling are instrumental in elucidating the binding mechanisms of ligands such as 6-Fluorospiro[chromene-2,4'-piperidine] to their biological targets. These techniques provide critical insights into how this compound recognizes and interacts with both orthosteric and allosteric binding sites on receptors.

Molecular docking studies, a key computational tool, are employed to predict the preferred binding orientation and affinity of 6-Fluorospiro[chromene-2,4'-piperidine] within the binding pocket of a receptor. For the parent compound, spiro[chromene-2,4'-piperidine], docking studies have been conducted to understand its interaction with the 5-HT2C receptor. These studies revealed that the compound likely occupies the orthosteric binding site, the same pocket as the endogenous ligand serotonin. nih.govnih.gov The spiro[chromene-2,4'-piperidine] scaffold was found to form key interactions with several amino acid residues within this pocket, including ILE131, ASP134, VAL135, SER138, THR139, LEU209, PHE214, VAL215, GLY218, ALA222, and TRP324. nih.gov

The introduction of a fluorine atom at the 6-position of the chromene ring is expected to modulate these interactions. Fluorine's high electronegativity and ability to form hydrogen bonds and other non-covalent interactions can significantly influence the binding pose and affinity. nih.govbenthamscience.com Computational models can predict how the 6-fluoro substituent alters the electronic distribution of the molecule, thereby affecting its interactions with specific residues in the binding site. For instance, the fluorine atom could engage in favorable interactions with backbone amides or polar side chains, or it could participate in halogen bonds, thereby anchoring the ligand more securely in the orthosteric pocket.

Beyond the orthosteric site, computational methods can also explore the potential for 6-Fluorospiro[chromene-2,4'-piperidine] to interact with allosteric sites. Allosteric modulators bind to a site distinct from the primary binding site, influencing the receptor's conformation and its affinity for the orthosteric ligand. Molecular dynamics (MD) simulations can be used to study the conformational changes induced by the binding of the fluorinated ligand to a potential allosteric pocket. These simulations can reveal long-range effects on the orthosteric site, providing a dynamic picture of how allosteric modulation might occur.

The table below summarizes the key amino acid residues in the 5-HT2C receptor's orthosteric pocket that are likely to interact with the spiro[chromene-2,4'-piperidine] scaffold, based on molecular docking studies of the parent compound. nih.gov The introduction of the 6-fluoro group in 6-Fluorospiro[chromene-2,4'-piperidine] would likely modify these interactions.

Interacting ResiduePotential Interaction Type with Spiro[chromene-2,4'-piperidine] Scaffold
ILE131Hydrophobic
ASP134Ionic/Hydrogen Bond
VAL135Hydrophobic
SER138Hydrogen Bond
THR139Hydrogen Bond
LEU209Hydrophobic
PHE214Pi-stacking/Hydrophobic
VAL215Hydrophobic
GLY218Van der Waals
ALA222Hydrophobic
TRP324Pi-stacking/Hydrophobic

Computational Approaches for Predicting Fluorination Effects

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.govacs.org Computational methods are crucial for predicting the effects of fluorination, thus guiding the rational design of new molecules. nih.govacs.org

Quantum Chemical Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), are employed to understand the electronic effects of fluorination on 6-Fluorospiro[chromene-2,4'-piperidine]. emerginginvestigators.orgnih.govnih.gov These calculations can determine how the fluorine atom alters the molecule's electrostatic potential, dipole moment, and the energy of its frontier molecular orbitals (HOMO and LUMO). emerginginvestigators.orgnih.govnih.gov This information is vital for predicting changes in binding affinity, as the electronic properties of a ligand are key determinants of its interaction with a receptor. benthamscience.com For example, the electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can significantly impact bioavailability and receptor binding. nih.gov

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These advanced computational techniques are used to calculate the relative binding free energies of a series of related ligands. By computationally "mutating" a hydrogen atom to a fluorine atom in the parent spiro[chromene-2,4'-piperidine] molecule, FEP and TI can provide a quantitative prediction of the change in binding affinity due to fluorination. These methods account for both enthalpic and entropic contributions to binding, offering a more complete picture of the thermodynamic consequences of fluorination. acs.org

Matched Molecular Pair Analysis (MMPA): This data-driven approach involves analyzing large datasets of chemical structures and their associated biological activities. mdpi.comresearchgate.net By comparing pairs of compounds that differ only by a single chemical transformation (e.g., hydrogen to fluorine), it is possible to derive general rules about the effects of fluorination. mdpi.comresearchgate.net For aminergic G protein-coupled receptors, for instance, analysis has shown that fluorination of an aromatic ring can have position-dependent effects on ligand potency. mdpi.com Such analyses can provide valuable guidance for the optimal placement of fluorine atoms in the spiro[chromene-2,4'-piperidine] scaffold.

The following table summarizes the key computational approaches used to predict the effects of fluorination on 6-Fluorospiro[chromene-2,4'-piperidine].

Computational ApproachPredicted Effects
Quantum Chemical Calculations (DFT)Changes in molecular electrostatic potential, dipole moment, orbital energies, and pKa. emerginginvestigators.orgnih.govnih.gov
Molecular Dynamics (MD) SimulationsStability of binding pose, role of water molecules, conformational changes in ligand and receptor. nih.govacs.orgnih.gov
Free Energy Perturbation (FEP)/Thermodynamic Integration (TI)Quantitative prediction of changes in binding affinity (ΔΔG). acs.org
Matched Molecular Pair Analysis (MMPA)General trends and position-specific effects of fluorination on biological activity. mdpi.comresearchgate.net

Advanced Applications and Future Research Directions

Development as Chemical Probes for Biological Systems

The spiro[chromene-2,4'-piperidine] (B8724282) scaffold has emerged as a valuable chemotype for the design of selective ligands for various biological targets. Recent studies have highlighted the potential of these compounds as selective agonists for the 5-HT2C receptor, a key player in the central nervous system implicated in mood, appetite, and cognition. nih.govnih.govresearchgate.netfigshare.com

Within this class of compounds, structure-activity relationship (SAR) studies have revealed that the introduction of a small halogen atom, such as fluorine or chlorine, at the 7-position of the chromene ring can enhance both the potency and selectivity for the 5-HT2C receptor. nih.gov This makes 6-Fluorospiro[chromene-2,4'-piperidine] and its isomers particularly interesting candidates for development as chemical probes. These probes can be instrumental in elucidating the physiological and pathological roles of the 5-HT2C receptor with high precision. By selectively activating this receptor, researchers can investigate its downstream signaling pathways and its involvement in various neurological and psychiatric disorders. nih.govresearchgate.net

The development of G protein-biased agonists, which selectively activate G protein signaling over β-arrestin pathways, is a particularly exciting frontier. nih.gov Such biased agonists hold the promise of therapeutic agents with improved efficacy and reduced side effects. nih.gov The spiro[chromene-2,4'-piperidine] framework has been identified as a promising starting point for creating such Gq-biased 5-HT2C receptor partial agonists. nih.govnih.govresearchgate.net

Applications in Materials Science

The inherent properties of the spirochromene core, combined with the influence of the fluorine substituent, suggest a range of potential applications for 6-Fluorospiro[chromene-2,4'-piperidine] in materials science.

Spiropyrans, a class of compounds closely related to spirochromenes, are renowned for their photochromic behavior, reversibly changing color upon exposure to light. rsc.org This property stems from the light-induced isomerization between a colorless, closed spiro form and a colored, open merocyanine (B1260669) form. rsc.org While specific photochromic data for 6-Fluorospiro[chromene-2,4'-piperidine] is not extensively available in the reviewed literature, the general principles of fluorination on photochromic systems suggest that the fluorine atom could significantly modulate its properties.

The introduction of fluorine can influence the electronic environment of the chromene system, potentially altering the absorption spectra of both the closed and open forms, as well as the kinetics of the photo-switching and thermal fading processes. This opens the door for the rational design of "smart" materials that respond to specific light stimuli. Such materials could find applications in optical data storage, light-controlled switches, and responsive coatings.

The colored merocyanine form of spirochromenes makes them attractive candidates for use as functional dyes and pigments. The color and stability of these dyes can be fine-tuned through chemical modification. The presence of a fluorine atom in the 6-Fluorospiro[chromene-2,4'-piperidine] structure can impact the color of the dye in its open form due to the electron-withdrawing nature of fluorine, which can affect the energy levels of the molecule. researchgate.net

Furthermore, fluorination is known to enhance the chemical and thermal stability of organic molecules. nih.gov This could lead to the development of more robust and durable dyes and pigments for a variety of applications, including textiles, inks, and paints. The synthesis of fluorinated dyes is an active area of research, with fluorine substituents being used to modify the properties of various classes of chromophores. researchgate.netresearchgate.netnih.gov

The incorporation of fluorinated compounds into polymers is a well-established strategy for modifying their properties. nih.govresearchgate.netfluoropolymers.eu Fluorinated polymers often exhibit unique characteristics such as low surface energy, high thermal stability, and chemical resistance. nih.gov While specific studies on polymers incorporating 6-Fluorospiro[chromene-2,4'-piperidine] are limited, the introduction of this compound as a monomer or additive could impart novel functionalities.

Fluorination can also significantly influence the charge transport properties of organic materials. acs.orgchoise-efrc.orgresearchgate.netrsc.orgepj-pv.org The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and transport in electronic devices. acs.orgepj-pv.org Studies on other fluorinated organic semiconductors have shown that fluorination can enhance intermolecular interactions and improve charge carrier mobility. rsc.orgepj-pv.org Therefore, polymers or molecular crystals based on 6-Fluorospiro[chromene-2,4'-piperidine] could be explored for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The spiro structure itself can contribute to good film-forming properties and thermal stability in these applications. acs.org

Radiopharmaceutical Development and Imaging Agents

The field of nuclear medicine offers a promising avenue for the application of 6-Fluorospiro[chromene-2,4'-piperidine] derivatives, particularly in the development of agents for Positron Emission Tomography (PET).

PET is a powerful in vivo imaging technique that relies on the detection of gamma rays emitted from the annihilation of positrons. The radionuclide fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter due to its favorable half-life (109.7 minutes) and low positron energy. The synthesis of ¹⁸F-labeled radiotracers allows for the non-invasive visualization and quantification of biological processes at the molecular level.

Research has demonstrated the successful synthesis of ¹⁸F-labeled spirocyclic piperidine (B6355638) derivatives as promising agents for imaging sigma-1 (σ₁) receptors, which are implicated in a variety of neurological and psychiatric disorders. While these studies did not specifically use the 6-fluoro-substituted chromene scaffold, they establish a proof-of-concept for the radiosynthesis of related structures. The development of ¹⁸F-labeled versions of 6-Fluorospiro[chromene-2,4'-piperidine] could provide valuable tools for PET imaging of the 5-HT2C receptor in the brain, given the affinity of the parent scaffold for this target. Such radiotracers would enable researchers to study the distribution and density of these receptors in healthy individuals and in patients with various CNS disorders, potentially leading to improved diagnosis and treatment monitoring.

Evaluation of Brain Uptake and Specific Receptor Binding In Vivo

The therapeutic potential of compounds targeting the central nervous system (CNS) is critically dependent on their ability to cross the blood-brain barrier (BBB) and engage with specific receptors within the brain. For the spiro[chromene-2,4'-piperidine] class of compounds, in vivo evaluations are crucial to validate the promising in vitro findings.

Research has identified spiro[chromene-2,4'-piperidine]s as a novel class of potent and selective partial agonists for the 5-HT₂C receptor, a key target for treating various CNS disorders. nih.govnih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications to the chromene ring, such as the introduction of a halogen atom, significantly influence potency and selectivity. nih.gov For instance, a 7-chloro analog of spiro[chromene-2,4'-piperidine] was identified as the most potent and selective 5-HT₂C receptor partial agonist in its series, with an EC₅₀ value of 121.5 nM and no detectable activity at the related 5-HT₂A or 5-HT₂B receptors. nih.gov This compound also showed no recruitment of β-arrestin, indicating a Gq-biased signaling pathway, which could translate to a better side-effect profile. nih.govnih.gov

While specific in vivo brain uptake data for 6-fluorospiro[chromene-2,4'-piperidine] is not extensively detailed in the public domain, the general pharmacokinetic profiles of similar compounds are being investigated. Methods for such evaluations include administering the compound to animal models, followed by analysis of brain tissue concentration to calculate brain uptake clearance (Kᵢₙ). nih.gov For example, a related spiro[chromane-2,4'-piperidine] derivative, (R)-29, demonstrated oral bioavailability and dose-dependent reduction of glucose excursion in an oral glucose-tolerance test in mice, suggesting it successfully reaches systemic circulation and engages its target in vivo. nih.gov

To confirm target engagement in the brain, techniques like Positron Emission Tomography (PET) imaging are often employed, which would require radiolabeling of the 6-fluorospiro[chromene-2,4'-piperidine] molecule. Such studies would provide invaluable, non-invasive data on brain penetration, regional distribution, and receptor occupancy.

Table 1: In Vitro Receptor Activity of Spiro[chromene-2,4'-piperidine] Analogs
CompoundTarget ReceptorActivity (EC₅₀)EₘₐₓSelectivityReference
2H-chromene 45-HT₂C147.1 nM89.43%Good vs. 5-HT₂A/5-HT₂B nih.gov
7-chloro analog 85-HT₂C121.5 nM71.09%High vs. 5-HT₂A/5-HT₂B nih.gov
(R)-29 (Spirochromane)GPR11954 nM181%N/A nih.gov

Strategic Development for Addressing Therapeutic Challenges

The unique three-dimensional structure of spirocyclic compounds makes them attractive scaffolds for tackling complex therapeutic problems, from discovering new drugs for challenging targets to addressing the growing issue of drug resistance. nih.gov

Exploration of New Chemical Entities for Drug Discovery

The spiro[chromene-2,4'-piperidine] framework serves as a valuable starting point for the discovery of new chemical entities (NCEs). nih.gov Its rigid, sp³-rich structure can improve drug-like properties such as metabolic stability and target-binding affinity while allowing for precise conformational control. nih.gov Medicinal chemists are actively exploring this chemical space by synthesizing and evaluating new derivatives.

The discovery process involves:

Scaffold Hopping and Structural Modification: The spiro[chromene-2,4'-piperidine] scaffold was itself identified through structural modifications of a natural product lead, the aporphine (B1220529) (R)-asimilobine. nih.gov Further modifications, like altering substituents on the chromene and piperidine rings, have led to the identification of compounds with optimized potency and selectivity for the 5-HT₂C receptor. nih.govnih.gov

Conformational Restriction: The spirocyclic nature of the molecule restricts the conformation of the linker and tail moieties, which has been a key concept in designing potent G-protein-coupled receptor 119 (GPR119) agonists from a similar spiro[chromane-2,4'-piperidine] scaffold. nih.gov

Integrated Discovery Platforms: The development of NCEs is being accelerated through strategic partnerships that combine expertise in advanced chemistry with automated platforms for biological screening. spirochem.com This integrated approach allows for the rapid design, synthesis, and optimization of novel, drug-like compounds. spirochem.com Researchers are also engineering bacteria to generate millions of unique chemical compounds, accelerating the shotgun approach to drug discovery. illinois.edu

Recent advances in synthetic chemistry are also making novel reagents available that enhance the precision of drug synthesis, allowing for the creation of new chemical compounds with immediate applications in medicinal chemistry. sciencedaily.com

Contribution to Overcoming Pathogen Drug Resistance

The rise of multidrug-resistant pathogens is a global health crisis that necessitates the development of novel antimicrobial agents with new mechanisms of action. nih.gov While the primary research focus for 6-fluorospiro[chromene-2,4'-piperidine] and its close analogs has been on CNS targets, the exploration of novel chemical scaffolds is a fundamental strategy in the fight against drug resistance. nih.govresearchgate.net

Pathogens develop resistance through various mechanisms, including target modification, drug efflux, and enzymatic inactivation of the drug. nih.govmdpi.com Introducing structurally novel compounds like spirocycles into drug discovery pipelines offers the potential to:

Evade Existing Resistance Mechanisms: A novel chemical structure may not be recognized by the bacterial enzymes or efflux pumps that confer resistance to existing antibiotic classes.

Inhibit New Targets: The unique 3D geometry of spirocycles could allow them to bind to novel pathogenic targets that are inaccessible to flatter, more traditional molecules. nih.gov

Circumvent Target Mutations: Some bacteria develop resistance through point mutations in the target protein. nih.gov Developing drugs that bind to different sites or have multiple interaction points, a possibility with complex scaffolds, could overcome this challenge.

Although direct evidence of spirochromenes in overcoming pathogen resistance is limited, the general principle of expanding chemical diversity is a cornerstone of antimicrobial research. nih.govnih.gov

Future Research Trajectories in Spirochromene Chemistry

The future of spirochromene chemistry is geared towards greater efficiency, sustainability, and predictability, leveraging both innovative synthetic methods and powerful computational tools.

Novel Synthetic Methodologies and Sustainable Chemistry

The synthesis of complex spirocyclic structures is evolving, with a strong emphasis on "green chemistry" principles to reduce waste, energy consumption, and the use of hazardous materials. youtube.comyoutube.com

Key trends include:

Multi-Component Reactions: Efficiently building molecular complexity in a single step, such as the three-component condensation reaction used to synthesize novel spiro[chromeno[...]pyrimidine] derivatives using a green and cost-effective catalyst. nih.gov

Sustainable Solvents and Catalysts: The use of water as a solvent and microwave irradiation represents a sustainable and faster alternative to classical synthesis. utrgv.edu Metal-free and co-catalyst-free systems are being developed to synthesize spirocyclic carbonates under ambient conditions. rsc.org

Biocatalysis: Employing enzymes as catalysts offers high specificity and operates under mild conditions, reducing the environmental impact. youtube.com For example, a two-step process combining biocatalytic oxidation with nickel electrocatalysis has been developed to simplify the synthesis of piperidines, a core component of the title compound. rice.edu

These methodologies not only make the synthesis of spirochromenes more environmentally friendly but also more cost-effective and amenable to large-scale production. nih.govuconn.edu

Table 2: Comparison of Synthetic Methodologies for Spiro Compounds
MethodologyKey FeaturesAdvantagesReference
Three-Component ReactionKeggin heteropolyacid catalyst, solvent-freeHigh yields (70-90%), short reaction times, mild conditions nih.gov
Microwave IrradiationWater solvent, DIPEA catalystSustainable, fast (5-30 min), high yield utrgv.edu
Phenolic CatalysisMetal-free, co-catalyst freeHigh conversions (up to 99%), ambient conditions rsc.org
Biocatalysis & ElectrocatalysisEnzyme-based C-H oxidation, Nickel electrocatalysisModular, simplifies complex synthesis, avoids expensive metals rice.edu

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is an indispensable tool for accelerating the drug discovery process by predicting molecular properties and guiding synthetic efforts.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) are used to model potential energy surfaces of spirochromenes. vu.lt These calculations can explain experimental observations, such as differences in the relaxation lifetimes of photochromic spiro[chromene-2,2'-indole] compounds, by analyzing structural changes and energy barriers in their excited states. vu.ltvu.lt

Molecular Docking: To understand how ligands bind to their targets, molecular docking simulations are performed. A docking study of a spiro[chromene-2,4'-piperidine] analog into the 5-HT₂C receptor binding site revealed key interactions and provided a structural hypothesis for its activity. nih.gov

In Silico Toxicology: Predicting potential toxicity early in the discovery process is crucial. Web-based tools like ProTox-II are used to perform in silico predictions of properties such as hepatotoxicity, carcinogenicity, and mutagenicity for lead compounds, helping to prioritize safer candidates for further development. nih.gov

These predictive models allow researchers to screen virtual libraries of compounds, prioritize synthetic targets, and gain a deeper understanding of the structure-activity relationships that govern the biological effects of 6-fluorospiro[chromene-2,4'-piperidine] and related molecules.

Investigation of Undiscovered Biological Targets and Pathways

The therapeutic potential of a compound is not limited to its known mechanisms of action. A significant frontier in medicinal chemistry involves the exploration of previously unknown biological targets and molecular pathways through which a compound may exert its effects. For 6-Fluorospiro[chromene-2,4'-piperidine] and its analogs, while primary targets have been identified, their structural complexity and diverse bioactivities suggest a high probability of engagement with additional, currently unrecognized, cellular machinery.

Initial research has successfully identified derivatives of the spiro[chromene-2,4'-piperidine] scaffold as potent and selective agonists for the 5-HT2C receptor, demonstrating a Gq-biased signaling pathway. nih.gov This pathway involves the hydrolysis of membrane phosphoinositol, leading to an increase in cytoplasmic calcium, which in turn modulates neural stimulation and feeding behavior. nih.gov Further research on related structures has also uncovered agonists for the G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.gov

However, the broader family of spiro[chromane-2,4'-piperidine] derivatives has demonstrated a remarkable range of biological effects, hinting at a wider sphere of influence. Studies have revealed potent anti-cancer, anti-tuberculosis, and antimicrobial activities in various analogs. researchgate.netbepls.commdpi.com This spectrum of activity strongly implies that the core spirocyclic scaffold is a "privileged structure" capable of interacting with multiple, distinct biological targets beyond the known G-protein-coupled receptors. The investigation into these undiscovered targets could unlock new therapeutic applications for this class of compounds. Future research efforts are likely to employ techniques such as chemoproteomics, genetic screening, and computational target prediction to deconstruct these off-target effects and identify novel protein interactions and signaling cascades.

Table 1: Documented Biological Activities of Spiro[chromane-2,4'-piperidine] Derivatives and Related Scaffolds

Compound ScaffoldDocumented Biological ActivityPotential Therapeutic AreaReference
Spiro[chromene-2,4'-piperidine]5-HT2C Receptor Agonism (Gq-biased)CNS Disorders (Anxiety, Obesity) nih.gov
Spiro[chromane-2,4'-piperidine]GPR119 AgonismType 2 Diabetes, Obesity nih.gov
Spiro[chroman-2,4'-piperidin]-4-oneCytotoxicity, Apoptosis InductionOncology researchgate.net
Spiro[chroman-2,4'-piperidin]-4-oneAnti-tubercular (M. tuberculosis)Infectious Disease bepls.com
Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-oneAntimicrobial & AntioxidantInfectious Disease, Oxidative Stress mdpi.com

Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of the 6-Fluorospiro[chromene-2,4'-piperidine] scaffold is best unlocked through a multidisciplinary approach that integrates chemistry, biology, and materials science. Each field provides a unique lens through which to understand and exploit the properties of this versatile molecule.

Chemistry: The foundation of all research into this compound lies in synthetic organic chemistry. The development of efficient, stereoselective synthetic routes is crucial for producing the core molecule and its derivatives for further study. nih.gov Medicinal chemists continue to explore structure-activity relationships (SAR), modifying the scaffold to enhance potency at known biological targets or to discover new activities. researchgate.netresearchgate.net

Biology: Biological research is essential for elucidating the pharmacological profile of these compounds. This involves in vitro assays to determine receptor binding and functional activity, as well as in vivo studies to understand their effects in complex biological systems. nih.gov Molecular biology techniques are used to investigate the specific signaling pathways that are modulated, such as the Gq-biased agonism at the 5-HT2C receptor. nih.gov The broad bioactivity of related scaffolds in areas like microbiology and oncology opens up further avenues for biological exploration. bepls.commdpi.com

Materials Science: A particularly compelling intersection lies in the field of materials science, owing to the photochromic properties inherent to the broader class of spiropyran compounds, which includes the spiro-chromene core. nih.govnih.gov Photochromic materials can reversibly change their color and other properties upon exposure to light. nih.govrsc.org This phenomenon arises from the light-induced isomerization between the colorless, closed spiro form and the colored, open merocyanine form. nih.govrsc.org This "smart" behavior positions spiro-chromene derivatives as candidates for advanced applications, including:

Optical Data Storage: The two distinct states can be used to represent binary data.

Security Inks and Anticounterfeiting: Patterns can be created that are only visible under specific light conditions. nih.gov

Molecular Switches and Sensors: The reversible isomerization can be triggered by various stimuli, including light, heat, or the presence of specific ions, allowing for the creation of responsive materials. nih.gov

The integration of these three disciplines creates a synergistic research cycle: chemists synthesize novel derivatives, biologists test their therapeutic efficacy, and materials scientists explore their potential in advanced technologies. For instance, a biologically active spiro-chromene could be incorporated into a polymer matrix (a materials science application) to create a drug-eluting medical device whose release is controlled by light (a property rooted in its chemical structure). This convergence of expertise is essential for translating the fundamental properties of 6-Fluorospiro[chromene-2,4'-piperidine] into practical applications across medicine and technology.

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